3-Amino-2,4,6-tribromophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

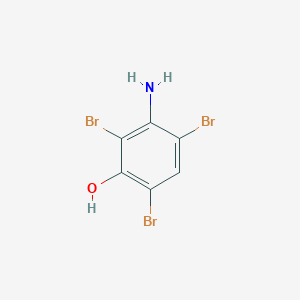

3-Amino-2,4,6-tribromophenol is an organic compound with the molecular formula C6H4Br3NO It is a brominated derivative of phenol, characterized by the presence of three bromine atoms and an amino group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4,6-tribromophenol typically involves the bromination of 3-aminophenol. One common method includes the reaction of 3-aminophenol with bromine in a solvent such as tetrachloromethane at temperatures ranging from 20 to 40°C . The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2, 4, and 6 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the bromination process.

化学反应分析

Types of Reactions: 3-Amino-2,4,6-tribromophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of tribromoquinones.

Reduction: Formation of dibromophenols or monobromophenols.

Substitution: Formation of various substituted phenols depending on the reagents used.

科学研究应用

Flame Retardancy

Flame Retardant Applications:

3-Amino-TBP has been studied for its effectiveness as a flame retardant in various materials. Research indicates that incorporating 3-Amino-TBP into polymer matrices significantly improves their flame resistance. For instance, a study demonstrated that grafting 3-Amino-TBP onto lignocellulose nanofibers (LCNFs) led to enhanced Limiting Oxygen Index (LOI) values, indicating better flame retardancy compared to untreated fibers. The LOI values increased from 19.5 for virgin LCNFs to as high as 30.5 when treated with 3-Amino-TBP derivatives .

Table 1: Flame Retardancy Performance of 3-Amino-TBP Treated Materials

| Material Type | LOI Value (Before Treatment) | LOI Value (After Treatment) |

|---|---|---|

| Virgin LCNFs | 19.5 | - |

| LCNFs with 3-Amino-TBP | - | 30.5 |

Environmental Sensing

Molecularly Imprinted Sensors:

The application of 3-Amino-TBP in environmental monitoring has been explored through the development of molecularly imprinted nanofiber sensors. These sensors are designed to selectively detect phenolic compounds, including 2,4,6-tribromophenol itself. A study reported that such sensors achieved a limit of detection (LOD) as low as 0.21μg/L, making them suitable for monitoring trace levels of pollutants in water . This application is particularly relevant given the stringent regulations on phenolic compounds in drinking water.

Table 2: Detection Capabilities of Molecularly Imprinted Sensors Using 3-Amino-TBP

| Compound Detected | Limit of Detection (LOD) |

|---|---|

| 2,4,6-Tribromophenol | 0.21μg/L |

| Other Phenolic Pollutants | Varies by compound |

Toxicological Studies and Health Implications

Toxicity Assessments:

While the flame retardant properties and environmental applications of 3-Amino-TBP are promising, its toxicity profile requires careful examination. Studies have shown that exposure to related compounds like TBP can lead to adverse health effects in laboratory animals, including kidney damage and liver hypertrophy at high doses . The implications of these findings suggest that while using 3-Amino-TBP in consumer products may enhance safety through flame retardance, it is critical to assess its long-term health impacts.

Table 3: Summary of Toxicological Findings Related to Tribromophenols

作用机制

The mechanism of action of 3-Amino-2,4,6-tribromophenol involves its interaction with various molecular targets. The bromine atoms and the amino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound can inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.

相似化合物的比较

2,4,6-Tribromophenol: Similar in structure but lacks the amino group.

3-Aminophenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

2,4-Dibromophenol: Contains fewer bromine atoms, leading to different chemical properties.

Uniqueness: 3-Amino-2,4,6-tribromophenol is unique due to the combination of bromine atoms and an amino group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

生物活性

3-Amino-2,4,6-tribromophenol (also known as 2,4,6-tribromophenol or TBP) is a brominated phenolic compound that has garnered attention due to its diverse biological activities and environmental implications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicity, metabolic pathways, and effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the substitution of three bromine atoms at the 2, 4, and 6 positions of the phenolic ring. Its molecular formula is C6H3Br3O, and it is classified as a halogenated phenol. The presence of bromine atoms contributes to its unique chemical properties and biological interactions.

Acute and Chronic Toxicity

Research indicates that this compound exhibits significant toxicity in various animal models. A study conducted by Tanaka et al. (1999) evaluated the effects of oral exposure in rats. Key findings from this study include:

- Dose-Dependent Effects : Males dosed at 300 mg/kg-day and above exhibited significant increases in serum creatinine levels and kidney lesions such as hyaline casts and tubular dilatation .

- Histopathological Changes : High-dose males showed signs of thymic atrophy and increased lymphocyte infiltration in kidneys .

- No Observed Adverse Effect Level (NOAEL) : The NOAEL was determined to be 100 mg/kg-day based on the observed effects on renal function .

| Dose (mg/kg-day) | Creatinine Increase (%) | Kidney Lesions Observed | Thymus Atrophy |

|---|---|---|---|

| 0 | - | None | No |

| 100 | - | None | No |

| 300 | 22 | Hyaline casts | No |

| 1000 | 74 | Tubular dilatation | Yes |

Reproductive and Developmental Toxicity

The reproductive toxicity of this compound has also been assessed. The study indicated no significant effects on fertility indices or copulation rates at lower doses; however, higher doses may pose risks to reproductive health .

Metabolic Pathways

Recent studies have highlighted the metabolic pathways associated with this compound in various organisms. Notably:

- Plant Metabolism : In rice plants exposed to this compound, it was found that only 0.8% of the spiked amount was recovered from plant tissues. This suggests significant biotransformation within the plant system . The metabolic pathways included debromination and conjugation reactions leading to various metabolites.

| Metabolic Phase | Description |

|---|---|

| Phase I | Activation through debromination and hydroxylation |

| Phase II | Conjugation with sulfation or glycosylation |

| Phase III | Sequestration into cell walls or vacuoles |

Antifungal Properties

This compound has demonstrated antifungal activity against various microorganisms. Its ability to inhibit fungal growth may be attributed to its structural characteristics that disrupt cellular processes in fungi . This property has potential applications in agricultural practices for controlling fungal pathogens.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems. Studies have shown that it can bioaccumulate in aquatic organisms and affect food webs. Its degradation products also pose risks due to their potential toxicity.

Case Studies

- Soil Microbial Communities : A study isolated Achromobacter piechaudii from contaminated soil capable of degrading this compound. This indicates potential bioremediation strategies using specific microbial strains .

- Aquatic Systems : Research on the uptake of this compound by aquatic plants highlighted its tendency to accumulate more in roots than in leaves or stems, suggesting a risk for trophic transfer within aquatic food chains .

属性

IUPAC Name |

3-amino-2,4,6-tribromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWCHTASGVKLLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。